N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group, which contribute to its biological activity and utility in drug development.
The compound's detailed chemical structure can be found in databases such as PubChem, which provides comprehensive data on its molecular attributes and synthesis methods. The IUPAC name and various identifiers like InChI and SMILES codes are also available for precise identification.
This compound can be classified under several categories:
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization.
Methods:
Technical details regarding specific reagents and conditions used in these reactions can vary based on the synthetic route chosen.
The molecular structure of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can be represented using various chemical notation systems:
InChI=1S/C21H20N4O3/c26-20(14-3-4-18-19(10-14)28-13-27-18)23-16-5-8-25(9-6-16)21-24-17(12-29-21)15-2-1-7-22-11-15/h1-4,7,10-12,16H,5-6,8-9,13H2,(H,23,26)This representation highlights the connectivity between atoms in the molecule.
The compound has a molecular formula of , which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological properties.
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide may undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or improving its pharmacological properties.
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibits several notable physical and chemical properties:
Relevant data from experimental studies would provide more precise values for melting point, boiling point, solubility coefficients, etc.
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in several scientific fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7